8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound, also referred to as Compound 8 in the literature, acts as a RIPK1 inhibitor . Molecular docking analysis suggests that the benzyl groups of Compound 8 are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby preventing the progression of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 by Compound 8 affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects of this inhibition include the prevention of cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic features of necroptosis .
Result of Action
The inhibition of RIPK1 by Compound 8 prevents the progression of necroptosis, leading to a reduction in cell death . This can have significant implications for the treatment of diseases where necroptosis plays a critical role, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
8-methyl-4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19-11-9-18(10-12-19)20(15(13-24-18)17(22)23)16(21)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,22,23)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYHIHMVGPZMZ-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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